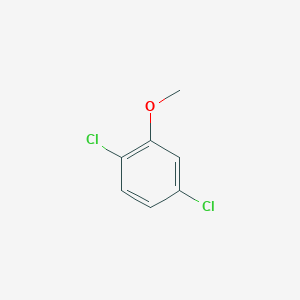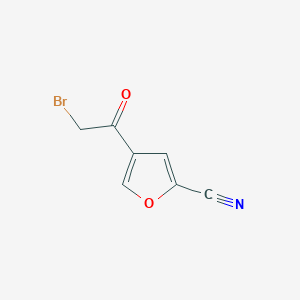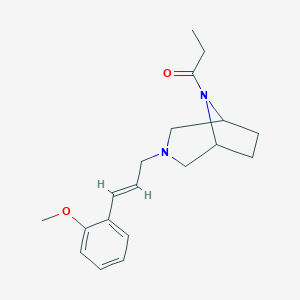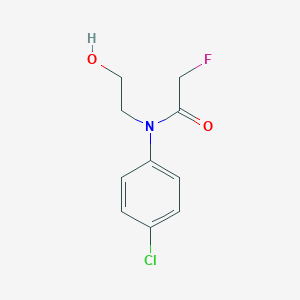
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic compound that has been extensively studied in scientific research. It is a derivative of acetanilide, which is commonly used as a pain reliever and fever reducer. The compound has several applications in scientific research, including the study of biochemical and physiological effects, as well as the development of new drugs.
Mecanismo De Acción
The mechanism of action of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase, which are involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and the inhibition of their production can lead to a reduction in these symptoms.
Efectos Bioquímicos Y Fisiológicos
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that the compound has an inhibitory effect on the activity of cyclooxygenase, which is involved in the production of prostaglandins. This can lead to a reduction in inflammation and pain. The compound has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, which can affect the pharmacokinetics of other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is that it has a well-defined chemical structure, which makes it easy to synthesize and study. The compound also has a relatively low toxicity, which makes it safe to use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Direcciones Futuras
There are several future directions for research involving acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-. One area of research is the development of new drugs based on the compound's inhibitory effect on cyclooxygenase. Another area of research is the study of the compound's effects on other enzymes involved in the metabolism of drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion:
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic compound that has several applications in scientific research. The compound has been shown to have an inhibitory effect on the activity of certain enzymes, which can be useful in the development of new drugs. While the compound has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- involves several steps. The first step is the reaction of 4-chloro-2-fluoroaniline with ethylene oxide to form N-(2-hydroxyethyl)-4-chloro-2-fluoroaniline. This compound is then reacted with acetic anhydride to form acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-.
Aplicaciones Científicas De Investigación
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- has several applications in scientific research. One of the primary uses of the compound is in the study of biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the activity of certain enzymes, which can be useful in the development of new drugs.
Propiedades
Número CAS |
10016-08-7 |
|---|---|
Nombre del producto |
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- |
Fórmula molecular |
C10H11ClFNO2 |
Peso molecular |
231.65 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-fluoro-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-1-3-9(4-2-8)13(5-6-14)10(15)7-12/h1-4,14H,5-7H2 |
Clave InChI |
FVVZKGZPIKCOPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
SMILES canónico |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
Otros números CAS |
10016-08-7 |
Sinónimos |
4'-Chloro-2-fluoro-N-(2-hydroxyethyl)acetanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



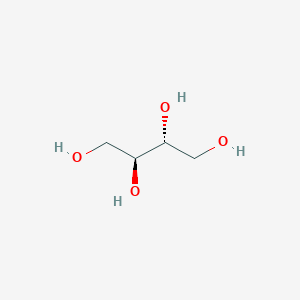
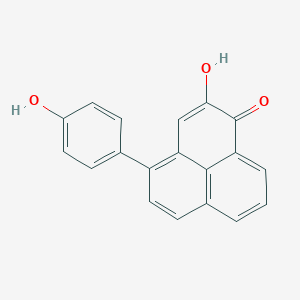
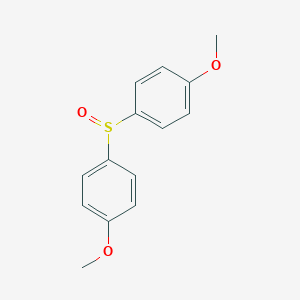
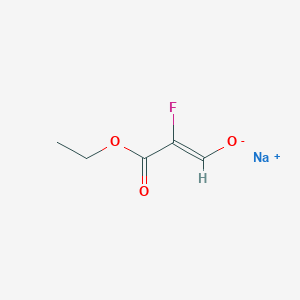
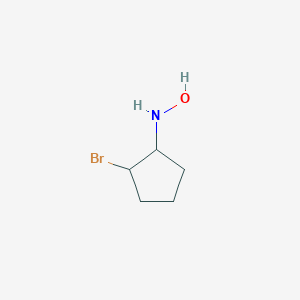
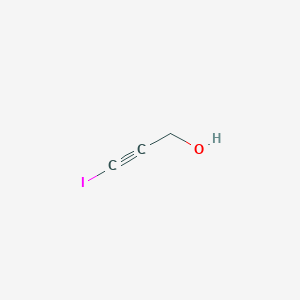
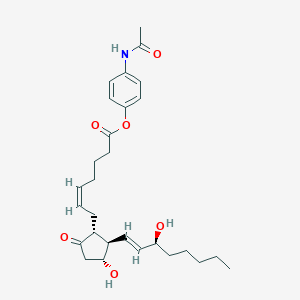
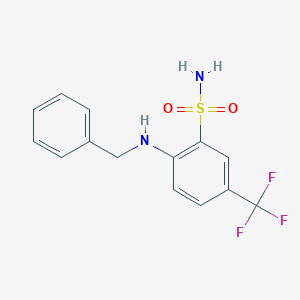
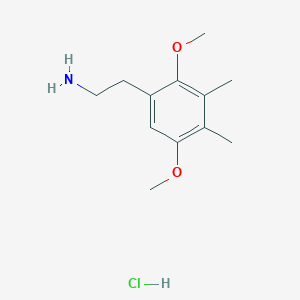
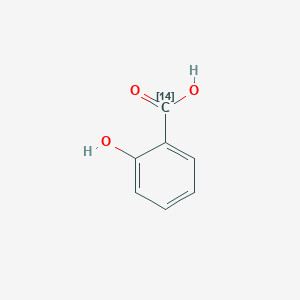
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
